molecular formula C6H7NOS B3043712 5-(Methylsulfanyl)pyridin-3-OL CAS No. 910649-52-4

5-(Methylsulfanyl)pyridin-3-OL

Cat. No.: B3043712
CAS No.: 910649-52-4
M. Wt: 141.19 g/mol
InChI Key: PXMCWDFORQZWQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Methylsulfanyl)pyridin-3-OL is unique due to the presence of both the hydroxyl and methylsulfanyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-methylsulfanylpyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NOS/c1-9-6-2-5(8)3-7-4-6/h2-4,8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXMCWDFORQZWQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CN=CC(=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1.284 g (8.2 mM) of 3-methoxy-5-methylthiopyridine and 2.87 g (24.8 mM) of pyridinium hydrochloride are heated at 150° C. for 2 hours in a reactor adapted for microwaves. A saturated aqueous solution of ammonium chloride is added to the cooled reaction medium and the pH is adjusted to neutral with 1 N hydrochloric acid solution. The precipitate formed is filtered off, the filtrate is then extracted with ether and the organic phase is dried over sodium sulfate and then concentrated under reduced pressure. The residue obtained is purified by chromatography on silica gel using a dichloromethane/methanol mixture (99/1, then 80/20; v/v) as the eluent to give the expected product with a yield of 47%.
Quantity
1.284 g
Type
reactant
Reaction Step One
Name
pyridinium hydrochloride
Quantity
2.87 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
47%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Methylsulfanyl)pyridin-3-OL
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